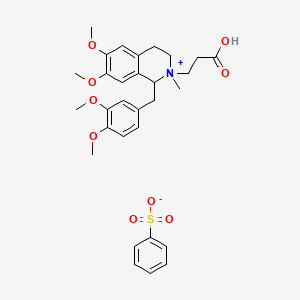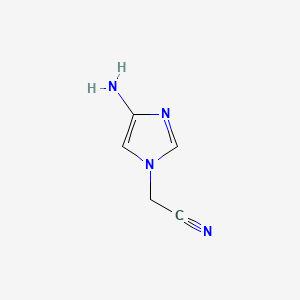
1H-Imidazole-1-acetonitrile, 4-amino-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Imidazole-1-acetonitrile, 4-amino- is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms Imidazoles are known for their versatility and are found in various natural and synthetic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Imidazole-1-acetonitrile, 4-amino- can be synthesized through various methods. One common approach involves the cyclization of amido-nitriles under mild conditions. For instance, the reaction of amido-nitriles with nickel catalysts can yield disubstituted imidazoles . Another method involves the oxidative condensation of ketones and amidines, which produces tri-substituted imidazol-4-ones .
Industrial Production Methods: Industrial production of 1H-Imidazole-1-acetonitrile, 4-amino- often involves multi-step synthesis processes that ensure high yield and purity. These methods typically use readily available starting materials and efficient catalysts to streamline the production process.
Chemical Reactions Analysis
Types of Reactions: 1H-Imidazole-1-acetonitrile, 4-amino- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole derivatives with different functional groups.
Reduction: Reduction reactions can modify the nitrile group, leading to the formation of amines or other reduced products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include molecular oxygen and tert-butylhydroperoxide (TBHP).
Reduction: Reducing agents such as hydrogen gas and metal catalysts are often used.
Substitution: Substitution reactions may involve reagents like halides and bases under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole derivatives with ketone or aldehyde groups, while reduction can produce amines.
Scientific Research Applications
1H-Imidazole-1-acetonitrile, 4-amino- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-Imidazole-1-acetonitrile, 4-amino- involves its interaction with molecular targets and pathways. The amino group on the imidazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. The compound’s reactivity allows it to participate in enzyme inhibition and modulation of cellular pathways .
Comparison with Similar Compounds
1H-Imidazole-1-acetonitrile: Lacks the 4-amino substitution, resulting in different reactivity and applications.
4-Amino-1H-imidazole: Similar structure but without the acetonitrile group, affecting its chemical properties.
Uniqueness: 1H-Imidazole-1-acetonitrile, 4-amino- is unique due to the presence of both the amino and acetonitrile groups, which enhance its versatility in chemical reactions and applications.
Properties
Molecular Formula |
C5H6N4 |
|---|---|
Molecular Weight |
122.13 g/mol |
IUPAC Name |
2-(4-aminoimidazol-1-yl)acetonitrile |
InChI |
InChI=1S/C5H6N4/c6-1-2-9-3-5(7)8-4-9/h3-4H,2,7H2 |
InChI Key |
BREICQIHCNHMFX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=CN1CC#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


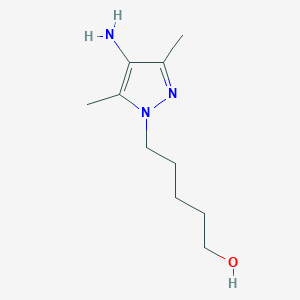

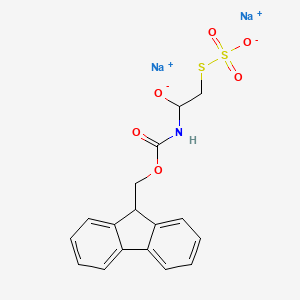
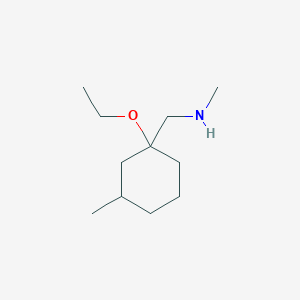
![1-[(3-Cyanophenyl)methyl]-5-oxopyrrolidine-2-carboxylic acid](/img/structure/B13643786.png)

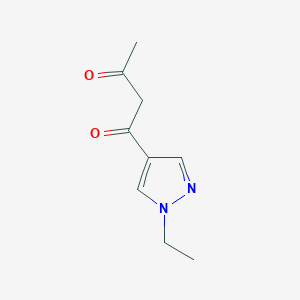


![methyl (2S)-2-amino-2-[3-fluoro-4-(trifluoromethyl)phenyl]acetate;hydrochloride](/img/structure/B13643813.png)

